molecular formula C10H11NO6S B11804174 3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol

3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol

Cat. No.: B11804174
M. Wt: 273.26 g/mol
InChI Key: GAQNQYLJSHSDHX-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol is a complex organic compound that belongs to the class of benzofurans This compound is characterized by the presence of an ethylsulfonyl group, a nitro group, and a dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzofuran derivative followed by the introduction of the ethylsulfonyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine-substituted benzofurans.

Scientific Research Applications

3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Ethylsulfonyl)-2-methoxyaniline
  • 5-(Ethylsulfonyl)-2-methoxy-1,3-dinitrobenzene

Uniqueness

3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol is unique due to its specific combination of functional groups and the benzofuran core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of both the nitro and ethylsulfonyl groups can enhance its reactivity and potential biological activity compared to compounds with only one of these groups.

Properties

Molecular Formula

C10H11NO6S

Molecular Weight

273.26 g/mol

IUPAC Name

3-ethylsulfonyl-5-nitro-2,3-dihydro-1-benzofuran-2-ol

InChI

InChI=1S/C10H11NO6S/c1-2-18(15,16)9-7-5-6(11(13)14)3-4-8(7)17-10(9)12/h3-5,9-10,12H,2H2,1H3

InChI Key

GAQNQYLJSHSDHX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1C(OC2=C1C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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